Specific Scientific Field: Polymer Science and Environmental Safety .
Comprehensive and Detailed Summary of the Application: Benzyl octyl adipate is used as a plasticizer in the production of polyvinyl chloride (PVC) composites . Plasticizers are substances added to materials to increase their plasticity or flexibility. They play a crucial role in determining the properties of the composites .
Methods of Application or Experimental Procedures: The production of PVC composites involves the synthesis of new asymmetric esters based on adipic acid and ethoxylated butanol by azeotropic esterification . The physicochemical properties of the synthesized compounds are then investigated, and the glass transition temperatures of PVC composites plasticized with alkyl butoxyethyl adipates are determined using DSC analysis .
Summary of Results or Outcomes: The synthesized esters have been found to possess good plasticizing properties and are environmentally safe .
Specific Scientific Field: Manufacturing and Material Science .
Methods of Application or Experimental Procedures: Benzyl octyl adipate is used in various manufacturing processes such as calendering, extrusion, and injection molding . In these processes, it is added to the material to increase its flexibility and resilience .
Summary of Results or Outcomes: The use of Benzyl octyl adipate in these processes results in products with improved low-temperature resistance, light stability, and high elasticity . This makes it an ideal choice for manufacturing processes where these properties are required .
Specific Scientific Field: Polymer Science and Material Engineering .
Methods of Application or Experimental Procedures: In the production of flexible foams, Benzyl octyl adipate is mixed with the polymer material during the foaming process . This process involves the creation of gas bubbles in the polymer material, resulting in a foam structure . The addition of Benzyl octyl adipate helps to control the size and distribution of these bubbles, improving the properties of the final foam product .
Summary of Results or Outcomes: The use of Benzyl octyl adipate in the production of flexible foams results in products with improved flexibility and resilience . This makes it an ideal choice for applications where these properties are required, such as in furniture, automotive interiors, and packaging materials .
Benzyl octyl adipate is an organic compound characterized by the molecular formula . It is classified as an ester, formed through the reaction of benzyl alcohol with octyl adipate. This compound is primarily recognized for its role as a plasticizer, which enhances the flexibility and durability of various plastic materials. Its unique chemical structure contributes to its effectiveness in industrial applications, making it valuable in the production of flexible plastics, coatings, adhesives, and sealants .
Research into the biological activity of benzyl octyl adipate has shown that it may influence various biological systems, particularly due to its application as a plasticizer. Its effects on human health and the environment are under investigation, especially concerning potential endocrine-disrupting properties associated with many plasticizers. The compound's compatibility with biological tissues also raises questions about its safety in medical applications, such as drug delivery systems .
The synthesis of benzyl octyl adipate typically involves an esterification reaction between benzyl alcohol and adipic anhydride. This process is generally catalyzed by sulfuric acid or p-toluenesulfonic acid and conducted under reflux conditions. The reaction setup includes:
In industrial contexts, this synthesis is scaled up using large reactors with controlled conditions to ensure high yield and purity of the final product.
Benzyl octyl adipate has a wide array of applications across various industries:
Studies examining the interactions of benzyl octyl adipate with other substances have focused on its migration from plastic products into food items, particularly under heat treatment conditions. These studies are crucial for assessing the safety of food packaging materials that contain this compound. Migration studies have revealed that various factors such as temperature, time, and the nature of food simulants significantly influence the extent of migration .
Benzyl octyl adipate shares similarities with several other compounds used as plasticizers. Here are some notable comparisons:
Compound | Structure Type | Unique Features |
---|---|---|
Dibutyl phthalate | Phthalate ester | Commonly used but has different toxicity profiles |
Di-2-ethylhexyl adipate | Adipate ester | Similar applications but different alkyl groups |
Benzyl butyl phthalate | Phthalate ester | Similar structure but different alkyl groups |
Uniqueness: Benzyl octyl adipate stands out due to its specific combination of benzyl and octyl groups, which provides a balance between flexibility and stability. Its low viscosity and compatibility with various polymers make it particularly advantageous for applications requiring high flexibility and light stability .
Benzyl octyl adipate (CAS 3089-55-2) is an organic compound with molecular formula C₂₁H₃₂O₄ and molecular weight of 348.5 g/mol. This asymmetric adipate ester serves as an important plasticizer in polymer science and manufacturing industries. Its structure features an adipic acid backbone with benzyl and octyl groups attached through ester linkages, giving it unique physicochemical properties suitable for various applications.
The synthesis of benzyl octyl adipate fundamentally relies on esterification reactions between adipic acid and alcohols (benzyl alcohol and octanol). These esterification processes can be broadly categorized based on the catalysts and reaction conditions employed, ranging from conventional acid-catalyzed methods to more eco-friendly enzyme-catalyzed approaches.
The asymmetric nature of benzyl octyl adipate presents unique challenges in its synthesis, requiring selective esterification of different alcohol moieties to the dicarboxylic acid. Various catalytic systems have been developed to achieve efficient and selective production of this compound.
Traditional acid-catalyzed esterification employs strong acid catalysts such as sulfuric acid or p-toluenesulfonic acid. In a typical procedure, adipic acid is reacted with benzyl alcohol and octanol under elevated temperatures. The reaction mechanism involves protonation of the carboxylic acid group, making it more susceptible to nucleophilic attack by the alcohol.
The preparation method typically follows this general reaction:
Adipic acid + Benzyl alcohol + Octanol → Benzyl octyl adipate + Water
Enzyme-catalyzed processes offer more environmentally friendly alternatives to conventional acid catalysis. Immobilized lipases, particularly Candida antarctica lipase B (Novozym 435), have shown remarkable efficacy in adipate ester synthesis.
Research indicates that immobilized enzymes provide several advantages, including:
A comprehensive study of lipase-catalyzed esterification of adipic acid revealed that optimized conditions could achieve ester yields exceeding 95%. The enzyme-catalyzed reaction typically occurs through the following steps:
Parameter | Optimal Range | Effect on Yield |
---|---|---|
Temperature | 55-60°C | Higher temperatures increase reaction rate but may denature enzyme above 70°C |
Reaction Time | 135-438 min | Longer times generally increase yield but plateau after optimal duration |
Enzyme Concentration | 2.5-6.0% w/w | Higher concentrations accelerate reaction but increase cost |
Agitation Speed | 500 rpm | Ensures proper mixing without damaging enzyme structure |
Research findings demonstrated that enzyme-catalyzed reactions can achieve high conversion yields (>96%) for primary and secondary alcohols, with the extent of esterification being independent of alcohol structure under optimized conditions. The minimum reaction time for achieving maximum ester yield was found to be approximately 135 minutes for certain alcohol substrates.
Azeotropic distillation represents an effective technique for enhancing esterification efficiency by continuously removing water formed during the reaction, thereby shifting the equilibrium toward product formation.
The choice of solvent plays a crucial role in azeotropic esterification. Commonly used solvents include n-hexane, toluene, and cyclohexane, which form azeotropes with water and facilitate its removal from the reaction mixture.
A typical laboratory-scale azeotropic esterification protocol involves:
Various catalyst systems have been employed in azeotropic esterification processes. Research has demonstrated that ionic liquids can effectively catalyze esterification reactions. For instance, 1-ethyl-3-methylimidazolium acetate ([EMIM] OAc) has shown excellent catalytic performance in esterification reactions.
In one study, a combination of La(NO₃)₃·H₂O (3 mol%) with methyltrioctylammonium carbonate (6 mol%) provided efficient catalysis for esterification under azeotropic conditions. The reaction proceeds through the following mechanism:
Response Surface Methodology (RSM) combined with Central Composite Rotatable Design (CCRD) has proven invaluable for optimizing azeotropic esterification parameters. This statistical approach allows for systematic investigation of multiple variables and their interactions.
Parameter | Range Studied | Optimal Value |
---|---|---|
Temperature | 30-70°C | 60°C |
Reaction Time | 1-4 hours | 2 hours |
Molar Ratio (Acid:Alcohol) | 1:1 to 1:6 | 1:2 (short-chain), 1:4 (medium-chain) |
Catalyst Concentration | 3-9 mol% | 6 mol% |
The application of RSM has led to significant improvements in esterification yield, with optimized processes achieving yields up to 95.5%, closely matching predicted values of 96.0%. This excellent correlation demonstrates the reliability of RSM for predicting and optimizing reaction outcomes.
Scaling up laboratory processes to industrial production presents unique challenges that require careful consideration of multiple factors, including reactor design, heat and mass transfer, catalyst recycling, and purification strategies.
Industrial production of benzyl octyl adipate typically employs continuous or semi-continuous reactor systems. The design must account for several key considerations:
A typical industrial-scale process for producing benzyl octyl adipate involves:
Catalyst recovery represents a significant economic and environmental consideration in industrial production. For immobilized enzyme catalysts, strategies have been developed to maintain activity over multiple reaction cycles.
Research has shown that immobilized lipases can be recycled multiple times with minimal loss of activity. The recycling process typically involves:
Industrial processes have achieved catalyst recyclability for up to 8-10 cycles with retention of >80% activity, significantly reducing production costs and environmental impact.
The final step in industrial production involves purification to meet stringent quality standards. Common purification methods include:
Quality control is typically performed using:
A high-quality benzyl octyl adipate product should exhibit:
Several strategies have been developed to maximize yields in industrial production:
Optimization of Reaction Parameters:
Industry has adopted a systematic approach to parameter optimization, often employing Design of Experiments (DOE) methodologies. Key parameters include:
Solvent-Free Systems:
Recent advancements have explored solvent-free systems (SFS) for adipate ester synthesis, offering several advantages:
Research has demonstrated that SFS can achieve high conversion yields (>95%) using low enzyme concentrations (2.5% w/w) at 60°C with a reaction time of approximately 438 minutes.
Water Removal Techniques:
Efficient water removal is crucial for driving the equilibrium toward product formation. Industrial processes employ various techniques, including:
Studies have shown that the combination of these techniques can significantly enhance yield, with improvements of up to 15-20% compared to conventional methods.
Benzyl octyl adipate functions as a secondary plasticizer in PVB resins by inserting its aliphatic and aromatic ester groups between polymer chains. This reduces intermolecular forces and lowers the glass transition temperature (T~g~) of the resin, enhancing flexibility. Studies show that at 15–20 wt.% concentrations, the compound decreases PVB’s compression flow by 30–40% compared to traditional dioctyl sebacate (DOS) plasticizers [4]. The octyl chain’s length facilitates steric hindrance, preventing recrystallization of PVB during thermal processing, while the benzyl group contributes to UV stability through resonance stabilization of aromatic electrons [1].
Table 1: Mechanical Properties of PVB With Benzyl Octyl Adipate vs. Conventional Plasticizers
Property | Benzyl Octyl Adipate (20 wt.%) | Dioctyl Sebacate (20 wt.%) |
---|---|---|
Compression Flow (mm) | 2.1 ± 0.3 | 3.5 ± 0.4 |
Tensile Strength (MPa) | 34.2 | 28.7 |
Elongation at Break (%) | 280 | 210 |
Data derived from PVB curing experiments indicate that benzyl octyl adipate reduces curing time to 5–10 minutes, versus 60 minutes for DOS-based systems, by improving polymer-solvent interactions during neutralization [4].
While benzyl octyl adipate is predominantly used in synthetic polymers, preliminary studies suggest compatibility with polylactic acid (PLA) and polyhydroxyalkanoate (PHA) blends. The ester’s branching index (16 rotatable bonds) enables entanglement with biodegradable polymer chains, increasing elongation at break by 18% in PLA/PHA (70:30) composites [1]. However, hydrolysis susceptibility at the adipate moiety limits applications in aqueous environments. Ongoing research focuses on crosslinking strategies to stabilize the ester groups without compromising biodegradability.
During twin-screw compounding (180 °C zone profile, 100 rpm, L/D 35) followed by three-roll calendering, BOA migrates preferentially to the thermoplastic starch (TPS) phase yet partially partitions at the TPS/PLA interface because its benzyl end engages PLA’s carbonyl dipoles while its octyl end solvates amylose helices. Confocal laser micrographs show that 10 wt% BOA shifts morphology from starch-rich fibrils to finely dispersed TPS nodules (average diameter 2.3 ± 0.4 µm) at a 60/40 PLA/TPS ratio, cutting the longest relaxation time of the melt from 1.6 s to 0.8 s [1] [2]. Dynamic rheometry confirms a two-decade drop in complex viscosity at low frequency, indicating slip-layer formation at the interface and enhanced polymer–filler wetting. These interfacial plasticization effects suppress calender-roll edge tearing and permit sheet gauges down to 430 µm without melt fracture.
BOA’s intermediate molecular mass positions it between low-MW diethyl adipate (202 g/mol) and high-MW diisodecyl adipate (≈371 g/mol). As Table 1 shows, BOA-plasticized sheets display a tensile-strength/elongation synergy superior to both comparators:
Ester (10 phr) | PLA/TPS 60/40 | Tensile Strength (MPa) | Elongation at Break (%) | Young’s Modulus (MPa) | Source |
---|---|---|---|---|---|
Diethyl adipate | Dispersed | 15.2 [2] | 145 [2] | 1,820 [2] | 85 |
Benzyl octyl adipate | Dispersed | 18.7 [1] | 180 [1] | 2,150 [1] | 82 |
Diisodecyl adipate | Dispersed | 16.4 [2] | 168 [2] | 1,680 [2] | 82 |
BOA’s benzyl ring amplifies π–π interactions with PLA, maintaining modulus, while the flexible octyl chain delivers ductility—yielding a 23% strength gain over DEA and a 27% modulus gain over DIA at equal phr loading.
Notched-Izod impact jumps from 4.3 kJ/m² (neat PLA) to 15.6 kJ/m² with 30 phr TPS and 10 phr BOA—outperforming an equivalent DIA system by 12% [1]. Time-temperature superposition reveals β-relaxation broadening, confirming free-volume creation around the BOA-rich interphase that arrests craze propagation.
BOA reduces 1-h tensile creep by 30% versus DEA because its higher molar mass slows plasticizer diffusion, stabilizing secondary bonding within the starch phase. Arrhenius plots give an activation energy for viscous flow of 78 kJ/mol (BOA) versus 64 kJ/mol (DEA), indicating stronger segmental constraint [2].
The dual-polarity of BOA lowers the free-volume voids typical of hydrophilic TPS domains. Oxygen permeability of a 60/40 PLA/TPS sheet drops to 185 cc·mil m⁻²·day⁻¹·atm⁻¹, 25% below the DEA analogue and only 23% higher than neat PLA (Table 2). Water-vapor transmission falls to 8.4 g·mil m⁻²·day⁻¹·kPa⁻¹, a 33% improvement over DEA-plasticized films because BOA’s hydrophobic octyl chain hinders moisture clustering.
Material | O₂ Permeability (cc·mil/m²·day·atm) | WVTR (g·mil/m²·day·kPa) | Barrier Class |
---|---|---|---|
PLA/TPS 60/40 + BOA | 185 [1] | 8.4 [1] | Medium |
PLA/TPS 60/40 + DEA | 245 [2] | 12.6 [2] | Limited |
Pure PLA | 150 [3] | 6.2 [3] | Good |
Simulated fatty-food simulant (95% ethanol, 10 days × 60 °C) testing records BOA migration at 1.1 mg kg⁻¹, well below the EU limit of 10 mg kg⁻¹ for non-listed additives [4]. Its benzyl group stabilizes against trans-esterification, minimizing extractables relative to low-MW adipates. No phthalate metabolites are formed, positioning BOA as a safer alternative to butyl benzyl phthalate in cellulose-based trays [5].
Finite-element diffusion models incorporating experimentally derived permeability coefficients predict that a 100-µm BOA-starch-PLA laminate maintains <1% residual O₂ for 24 days in MAP salad packs at 4 °C—doubling shelf life versus an ABA PLA/DEA-TPS laminate of identical thickness (12 days). Moisture sorption isotherms confirm <2% weight gain over 30 days at 75% RH, preventing paneling of thermoformed cups.
Parameter | Benzyl Octyl Adipate | Diethyl Adipate | Diisodecyl Adipate | Performance Implication |
---|---|---|---|---|
Molecular Weight (g/mol) | 348.48 [6] | 202.25 [7] | 370.6 [1] | Moderate diffusivity, balanced permanence |
Log P | 5.5 [6] | 3.5 [7] | 8.1 [8] | Dual-phase affinity aids interfacial compatibilization |
Density (g cm⁻³) | 1.072 [6] | 1.06 [7] | 0.93 [8] | Closer to PLA density, reducing phase separation |
Optimal Phr in PLA/TPS | 8–12 phr [2] | 12–15 phr [2] | 6–8 phr [2] | Lower loading than DEA for same ductility |
O₂-Permeability Reduction | 25% vs. DEA [1] | Baseline | 18% vs. DEA [2] | Superior medium-barrier films |